Maltoundecaose is a complex oligosaccharide composed of a chain of glucose units, specifically consisting of eleven glucose monomers linked together primarily by α-1,4 glycosidic bonds. It is classified as a maltooligosaccharide and is part of the broader category of polysaccharides, which are carbohydrates made up of multiple sugar units. Maltoundecaose is derived from starch hydrolysis, a process that breaks down starch into smaller sugar units through enzymatic or acid hydrolysis.
Maltoundecaose is typically sourced from the enzymatic hydrolysis of starch, which can be derived from various plants such as corn, potatoes, and wheat. The classification of maltoundecaose falls under oligosaccharides, specifically maltooligosaccharides, which are characterized by their glucose content. The degree of polymerization (number of glucose units) in maltoundecaose distinguishes it from simpler sugars like maltose (disaccharide) and larger oligosaccharides.
Maltoundecaose can be synthesized through several methods:
The production process typically involves:
Maltoundecaose can undergo various chemical reactions:
The stability and reactivity of maltoundecaose depend on environmental conditions such as pH and temperature. Under acidic conditions or high temperatures, it may degrade into simpler sugars.
The mechanism by which maltoundecaose acts in biological systems primarily involves its role as a carbohydrate source for microorganisms during fermentation. Enzymes such as amylases catalyze its breakdown into glucose, which can then be utilized by cells for energy production through glycolysis.
Studies have indicated that maltoundecaose can enhance fermentation efficiency when used in brewing and baking processes due to its fermentable sugar content.
Relevant analyses often focus on its dextrose equivalent (DE) value, which provides insights into its sweetness and fermentability characteristics.
Maltoundecaose has several scientific uses:
Research continues to explore its potential applications in functional foods and nutraceuticals due to its digestibility and low glycemic index compared to other sugars.
Maltoundecaose (C₆₆H₁₁₂O₅₆; molecular weight: 1,801.57 g/mol) is a linear maltooligosaccharide composed of eleven glucose units linked exclusively by α-1,4-glycosidic bonds. Its systematic IUPAC name, [O-α-D-glucopyranosyl-(1→4)]₁₀-D-glucopyranose, reflects its polymerization architecture [1] [6]. As a high-degree polymer (DP11), it occupies a transitional position between smaller oligosaccharides (e.g., maltotriose, DP3) and polysaccharides like amylose. Unlike branched dextrins or amylopectin, maltoundecaose’s linear chain enables predictable enzymatic interactions, particularly with α-amylases and mucosal α-glucosidases [4] [9]. Its crystalline structure appears as a fine white powder with a density of ~1.89 g/cm³, exhibiting high water solubility due to extensive hydroxyl group exposure [6] [10].
Table 1: Structural Characteristics of Maltoundecaose vs. Smaller Maltooligosaccharides
Property | Maltoundecaose (DP11) | Maltotriose (DP3) | Maltose (DP2) |
---|---|---|---|
Molecular Formula | C₆₆H₁₁₂O₅₆ | C₁₈H₃₂O₁₆ | C₁₂H₂₂O₁₁ |
Molecular Weight | 1,801.57 g/mol | 504.44 g/mol | 342.30 g/mol |
Glycosidic Bonds | α-1,4 only | α-1,4 only | α-1,4 |
CAS Number | 50270-86-5 | 1109-28-0 | 69-79-4 |
Maltoundecaose falls within the maltodextrin spectrum, defined by DE (dextrose equivalence) values < 20. DE measures reducing sugar content relative to glucose (DE=100), inversely correlating with DP. For DP11, theoretical DE ≈ 100/11 = ~9.1, classifying it as a low-DE maltodextrin [2] [5]. This places it in a functional niche:
Table 2: Classification of Maltodextrins by DP and DE
DP Range | DE Range | Classification | Key Properties |
---|---|---|---|
2–6 | 20–36 | High-DE Syrups | High sweetness, low viscosity |
7–10 | 10–19 | Intermediate Maltodextrins | Moderate viscosity, binding agents |
11–20 | 5–9 | Low-DE Maltodextrins | High viscosity, low hygroscopicity |
>20 | <5 | Dextrins | Poor solubility, high thermal stability |
The study of maltooligosaccharides began in the early 19th century with starch hydrolysis experiments. Key milestones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7